Lipophilicity Differentiation: logP/logD Comparison Versus 5-Isopropyl-N-propyl Analog
The target compound exhibits a measured logP of 2.20 and logD of 2.20, indicating moderate lipophilicity . In contrast, the closely related analog 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954842-22-9) has a calculated logP of ~3.2 . The ~1.0 log unit reduction reflects the replacement of a propyl chain with an isopropoxypropyl chain incorporating an ether oxygen, which reduces hydrophobic surface area and increases polarity.
| Evidence Dimension | Lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP = 2.20; logD = 2.20 (measured, ChemDiv) |
| Comparator Or Baseline | 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide; logP ~3.2 (calculated) |
| Quantified Difference | ΔlogP ≈ -1.0 log unit (target compound is ~10-fold less lipophilic) |
| Conditions | Measured logP/logD via ChemDiv standard protocol; comparator logP from calculated (PubChem) value. |
Why This Matters
A logP difference of 1.0 unit translates to approximately 10-fold lower membrane partitioning and significantly higher aqueous solubility, affecting both assay compatibility and pharmacokinetic profile, making 1105240-90-1 preferable for aqueous-based screening assays or for targets requiring reduced nonspecific binding.
